6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine

Suzuki–Miyaura coupling orthogonal cross-coupling sequential functionalization

Sourcing a single building block with true orthogonal reactivity for kinase-focused libraries can delay SAR campaigns. This C6-Br, C2-Cl, C7-CH₃ substituted imidazo[4,5-b]pyridine solves that bottleneck: - Sequential Suzuki coupling at C6 then SNAr at C2 enables rapid 2,6-disubstituted library synthesis without protecting groups. - The C7-methyl group serves as a metabolic block while tuning LogP to ~2.7, directly aiding permeability optimization. - Multi-vendor, gram-scale availability at consistent 95% purity eliminates lead-time risks for hit-to-lead chemistry.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
CAS No. 1388071-17-7
Cat. No. B1376116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine
CAS1388071-17-7
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1Br)N=C(N2)Cl
InChIInChI=1S/C7H5BrClN3/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H,10,11,12)
InChIKeyTVQDWGLRUKHYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: Identity & Procurement


6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine (CAS 1388071-17-7; synonym: 5-Bromo-2-chloro-4-methyl-7-azabenzimidazole) is a trisubstituted heterocyclic building block within the imidazo[4,5-b]pyridine family, a scaffold recognized as a privileged purine isostere in medicinal chemistry [1]. With a molecular formula of C₇H₅BrClN₃ (MW 246.49), it bears bromo at C6, chloro at C2, and methyl at C7—a substitution pattern that imparts orthogonal synthetic handles (C6–Br for cross-coupling; C2–Cl for nucleophilic aromatic substitution) and distinct physicochemical properties (calculated LogP ≈ 2.68–2.8, topological polar surface area 41.6 Ų) relative to mono- or di-substituted analogs . It is commercially supplied at ≥95% purity by multiple vendors and is catalogued under MFCD22460484 .

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: Substitution Pattern Impact


In the imidazo[4,5-b]pyridine series, even single-substituent alterations produce measurable shifts in lipophilicity (ΔLogP ≥ 0.3), molecular weight, and synthetic reactivity that directly affect downstream library design, physicochemical profiling, and structure–activity relationship (SAR) interpretation [1][2]. The target compound uniquely combines a C6–Br handle (preferred for Pd-catalyzed Suzuki–Miyaura coupling), a C2–Cl handle (amenable to SNAr or orthogonal Buchwald–Hartwig amination), and a C7–CH₃ group that modulates both electron density on the pyridine ring and the LogP value relative to non-methylated analogs . Substituting with a des-methyl (CAS 438190-89-7), des-chloro (CAS 91996-63-3), or halogen-swapped analog (CAS 28279-50-7) alters not only the synthetic entry points but also the calculated lipophilicity by up to ~0.8 log units, which can shift predicted membrane permeability, non-specific protein binding, and chromatographic retention behavior in medicinal chemistry campaigns .

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: Evidence vs. Analogs


Sequential C6-then-C2 Functionalization

The 6-bromo-2-chloro substitution pattern on 1- and 3-methylimidazo[4,5-b]pyridines has been explicitly demonstrated by Grivas & Lindström (1995) to enable sequential Suzuki phenylation: the C6–Br site couples preferentially with benzeneboronic acid under Pd(PPh₃)₄ catalysis to yield 6-phenyl intermediates, while the C2–Cl site can be engaged in a second coupling step to afford 2,6-diphenyl products [1]. The microwave-enhanced protocol of Sajith & Muralidharan (2012) further optimized this transformation, achieving isolated yields of 71–92% for 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines from iodo/chloro precursors [2]. In contrast, the des-chloro analog (CAS 91996-63-3) possesses only the C6–Br handle, limiting diversification to a single vector; the des-methyl analog (CAS 438190-89-7) retains both halogens but lacks the C7-methyl group that protects this position from undesired electrophilic substitution .

Suzuki–Miyaura coupling orthogonal cross-coupling sequential functionalization imidazo[4,5-b]pyridine building blocks

Lipophilicity Advantage of C7-Methyl Substitution

The calculated LogP (XLogP3) of 6-bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is 2.68–2.80, representing an increase of +0.31 log units over the des-methyl analog 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS 438190-89-7; LogP 2.37) and +0.65–0.77 log units over the des-chloro analog 6-bromo-7-methyl-3H-imidazo[4,5-b]pyridine (CAS 91996-63-3; LogP 2.03) . Relative to 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-50-7; LogP 1.92), the difference is approximately +0.76–0.88 log units . These differences are computed from the same algorithmic framework (XLogP3), ensuring cross-comparability. In the context of CNS drug-likeness guidelines (optimal LogP 1–4), the target compound occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility, whereas the des-methyl and des-chloro analogs fall closer to the lower boundary .

LogP lipophilicity drug-likeness physicochemical profiling ADME prediction

Fragment-Relevant MW & Heavy Atom Profile

With a molecular weight of 246.49 Da and 12 heavy atoms, 6-bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine sits near the upper boundary of the 'fragment' definition (MW < 250 Da) while possessing three diversity vectors for elaboration . The des-methyl analog (CAS 438190-89-7; MW 232.47, 11 heavy atoms) is lighter but sacrifices the C7-methyl group that mimics the methyl substituent present in many bioactive purine isosteres (e.g., 7-methylguanosine) . The des-chloro analog (CAS 91996-63-3; MW 212.05, 11 heavy atoms) and the halogen-swapped analog (CAS 42869-47-6; MW 212.05, 11 heavy atoms) are both lighter but each lacks one synthetic handle . The chlorine-only analog (CAS 28279-50-7; MW 167.60, 10 heavy atoms) is substantially lighter but eliminates the bromine required for facile oxidative addition in Suzuki coupling . The target compound thus represents the highest functional-group density (Br + Cl + CH₃) within the fragment-eligible mass range among commercially available imidazo[4,5-b]pyridine building blocks [1].

molecular weight fragment-based drug design lead-likeness heavy atom count building block selection

Imidazo[4,5-b]pyridine as Privileged Kinase Core

The imidazo[4,5-b]pyridine scaffold is a validated purine isostere exploited across multiple kinase inhibitor programs. CCT137690, a 6-bromo-substituted imidazo[4,5-b]pyridine derivative, inhibits Aurora-A with IC₅₀ = 0.015 ± 0.003 μM, Aurora-B with IC₅₀ = 0.025 μM, and Aurora-C with IC₅₀ = 0.019 μM in biochemical assays [1]. KY-04045 (6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine), which retains the 6-bromo substitution of the target compound, was discovered as a PAK4 inhibitor through fragment-based design and validated in enzymatic inhibition assays [2]. A 2023 review catalogued imidazo[4,5-b]pyridines as active against Aurora kinases, p38 MAPK, DYRK1/CLK1, TAM kinases, and ATM, with potencies ranging from sub-nanomolar to low micromolar depending on the substitution pattern [3]. While the target compound itself has not been profiled in published biological assays, its 6-bromo substitution is directly homologous to the key pharmacophoric element in CCT137690 and KY-04045, and the C2-chloro position provides a vector for introducing the 2-aryl/heteroaryl substituents that drive potency in this series [4].

kinase inhibition Aurora kinase PAK4 purine isostere scaffold hopping

Multi-Vendor Supply & High Purity

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine is listed by 31 suppliers on the ChemSpace aggregator platform, including Sigma-Aldrich (via Apollo Scientific), AChemBlock, BOC Sciences, Enamine, and CymitQuimica, with a consistent purity specification of ≥95% (typically 95% HPLC) [1]. Pricing for 100 mg ranges from approximately $175–224 across vendors, with bulk quantities (1–5 g) readily available at scaled pricing . In comparison, the des-methyl analog (CAS 438190-89-7) is listed by fewer suppliers, and the des-chloro analog (CAS 91996-63-3) is primarily available through specialty vendors with longer lead times . The target compound is stored at ambient temperature and shipped under ambient conditions, minimizing cold-chain logistics costs . This multi-vendor, ambient-stable supply profile reduces single-source procurement risk and supports both exploratory research (milligram scale) and lead optimization (gram-to-kilogram scale) without requalification across suppliers.

commercial availability supply chain purity specification procurement building block catalog

Patent Landscape for Kinase Inhibitors

The compound is catalogued under the synonym '5-Bromo-2-chloro-4-methyl-7-azabenzimidazole' and appears within the patent landscape of azabenzimidazole derivatives claimed as kinase inhibitors. US Patent 9,422,312 B2 (Azabenzimidazole Derivatives) describes compounds within the same structural class as PI3Kβ inhibitors, with exemplified compounds bearing EC₅₀ values as low as 54 nM in cellular assays [1]. The 'azabenzimidazole' nomenclature directly corresponds to the imidazo[4,5-b]pyridine scaffold, and the 5-bromo-2-chloro-4-methyl substitution pattern (identical atom connectivity to the target compound under a different numbering convention) is explicitly within the general Markush structures of multiple kinase-targeting patent families, including those covering serine/threonine kinase modulation [2][3]. ChemicalBook notes that the compound is flagged under patent product regulations, confirming its association with proprietary pharmaceutical development programs . This patent linkage provides procurement relevance for organizations requiring freedom-to-operate assessment or seeking to develop proprietary derivatives in non-overlapping chemical space.

patent intermediate azabenzimidazole PI3Kβ kinase inhibitor patent intellectual property

6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine: Application Scenarios


Fragment Library via Sequential Diversification

Medicinal chemistry teams building purine-isostere fragment libraries can use the C6–Br handle for a first-round Suzuki–Miyaura coupling to install aryl/heteroaryl diversity at C6, followed by C2–Cl amination or a second Suzuki coupling to introduce a second diversity element, generating 2,6-disubstituted imidazo[4,5-b]pyridines in two steps from a single building block [1]. This strategy directly mirrors the synthetic route to Aurora kinase inhibitor CCT137690 (Aurora-A IC₅₀ = 15 nM) and is supported by the optimized microwave Suzuki protocol (yields 71–92%) [2]. The C7-methyl group remains intact throughout, serving as a metabolic blocking group and a lipophilicity modulator.

PAK4 Inhibitor Lead Optimization

Structure-based drug design programs targeting PAK4 or homologous Ste20-family kinases can use this building block to elaborate the 2-position while retaining the 6-bromo substituent that was essential for PAK4 binding in KY-04045 [1]. The C2–Cl provides a synthetic entry to 2-amino, 2-alkoxy, or 2-aryl substituents—the key pharmacophoric vectors identified in the PAK4 co-crystal structure—without requiring protecting group manipulation at N1 or N3 [2].

Agrochemical Fungicide Discovery

Imidazo[4,5-b]pyridine derivatives have demonstrated potent fungicidal activity against Erysiphe graminis and Puccinia polysora in dedicated agrochemical discovery programs [1]. The orthogonal halogen handles on the target compound enable rapid parallel synthesis of 2,6-diaryl libraries for antifungal screening, with the C7-methyl group providing a favorable LogP (~2.7) for foliar uptake [2]. The multi-vendor commercial availability at gram scale supports the compound's use as a key intermediate in agrochemical lead generation.

ADME/PK Baseline Tool Compound

Given its calculated LogP of 2.68–2.8, 12 heavy atoms, and MW of 246.49 Da, the target compound can serve as a reference point for establishing baseline permeability, solubility, and metabolic stability within an imidazo[4,5-b]pyridine series [1]. By systematically comparing the target compound with its des-methyl (CAS 438190-89-7; ΔLogP = −0.31) and des-chloro (CAS 91996-63-3; ΔLogP = −0.65) analogs in parallel ADME assays, teams can deconvolute the individual contributions of the Br, Cl, and CH₃ substituents to key drug-like properties [2].

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